molecular formula C11H21NO2 B14113436 N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide

N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide

Cat. No.: B14113436
M. Wt: 199.29 g/mol
InChI Key: JYCZPTUSJJEHBU-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their structure and function. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxypropyl)-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H21NO2/c1-7(13)6-12-9(14)8-10(2,3)11(8,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)

InChI Key

JYCZPTUSJJEHBU-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1C(C1(C)C)(C)C)O

Origin of Product

United States

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